molecular formula C7H6ClN3S B13010511 4-Chloro-6-methylthieno[3,2-d]pyrimidin-2-amine

4-Chloro-6-methylthieno[3,2-d]pyrimidin-2-amine

Katalognummer: B13010511
Molekulargewicht: 199.66 g/mol
InChI-Schlüssel: DLQSAMZMTKLFRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-6-methylthieno[3,2-d]pyrimidin-2-amine is a heterocyclic compound with the molecular formula C7H6ClN3S. This compound is part of the thienopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Vorbereitungsmethoden

The synthesis of 4-Chloro-6-methylthieno[3,2-d]pyrimidin-2-amine typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thienopyrimidine derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

4-Chloro-6-methylthieno[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA). The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-Chloro-6-methylthieno[3,2-d]pyrimidin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Chloro-6-methylthieno[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can affect various cellular pathways, leading to the desired biological effects .

Vergleich Mit ähnlichen Verbindungen

4-Chloro-6-methylthieno[3,2-d]pyrimidin-2-amine is unique due to its specific structure and reactivity. Similar compounds include:

  • 4-Chloro-2-methylthieno[3,2-d]pyrimidine
  • 2-(4-Chloro-2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine
  • 6-Chloro-2-(methylthio)pyrimidin-4-amine

These compounds share structural similarities but differ in their substituents and specific biological activities .

Eigenschaften

Molekularformel

C7H6ClN3S

Molekulargewicht

199.66 g/mol

IUPAC-Name

4-chloro-6-methylthieno[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C7H6ClN3S/c1-3-2-4-5(12-3)6(8)11-7(9)10-4/h2H,1H3,(H2,9,10,11)

InChI-Schlüssel

DLQSAMZMTKLFRB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(S1)C(=NC(=N2)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.